molecular formula C11H11F3O B3053947 4-[4-(Trifluoromethyl)phenyl]butan-2-one CAS No. 57132-19-1

4-[4-(Trifluoromethyl)phenyl]butan-2-one

Cat. No.: B3053947
CAS No.: 57132-19-1
M. Wt: 216.2 g/mol
InChI Key: YWQOPLJHSOZSAT-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]butan-2-one is an organic compound with the molecular formula C11H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]butan-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 4-(trifluoromethyl)benzaldehyde reacts with a Grignard reagent derived from butanone. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires the use of anhydrous solvents to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Features two trifluoromethyl groups attached to a bipyridine structure.

    4-(Trifluoromethyl)aniline: Has a trifluoromethyl group attached to an aniline ring .

Uniqueness

4-[4-(Trifluoromethyl)phenyl]butan-2-one is unique due to its combination of a trifluoromethyl group and a butanone moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQOPLJHSOZSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411492
Record name 4-[4-(trifluoromethyl)phenyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57132-19-1
Record name 4-[4-(trifluoromethyl)phenyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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